molecular formula C12H16N2O3 B1420982 5-Methyl-2-pivalamidonicotinic acid CAS No. 1203499-02-8

5-Methyl-2-pivalamidonicotinic acid

Cat. No. B1420982
CAS RN: 1203499-02-8
M. Wt: 236.27 g/mol
InChI Key: RYMMSGYQBZNNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-pivalamidonicotinic acid is a chemical compound with the empirical formula C12H16N2O3 . It has a molecular weight of 236.27 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for 5-Methyl-2-pivalamidonicotinic acid is Cc1cnc(NC(=O)C(C)(C)C)c(c1)C(O)=O . The InChI is 1S/C12H16N2O3/c1-7-5-8(10(15)16)9(13-6-7)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) .


Physical And Chemical Properties Analysis

5-Methyl-2-pivalamidonicotinic acid is a solid substance . It has a molecular weight of 236.27 . The empirical formula is C12H16N2O3 .

Scientific Research Applications

Cosmetic Industry

Lastly, the cosmetic industry could benefit from the compound’s properties. It might be incorporated into skincare products due to its potential antioxidant properties or as a stabilizer in formulations that require a certain degree of rigidity or structure.

Each of these applications represents a unique field of study where 5-Methyl-2-pivalamidonicotinic acid could have significant impacts. The compound’s versatility and the breadth of potential uses highlight its importance in scientific research and development. While the current information available does not provide exhaustive details on these applications, the compound’s structure and known properties suggest these potential uses .

Safety And Hazards

5-Methyl-2-pivalamidonicotinic acid is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-7-5-8(10(15)16)9(13-6-7)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMMSGYQBZNNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673573
Record name 2-(2,2-Dimethylpropanamido)-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-pivalamidonicotinic acid

CAS RN

1203499-02-8
Record name 2-(2,2-Dimethylpropanamido)-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-pivalamidonicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-pivalamidonicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-pivalamidonicotinic acid
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-pivalamidonicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-pivalamidonicotinic acid
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-pivalamidonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.